6-(4-Nitrophenoxy)hexa-2,4-diyn-1-OL
Description
6-(4-Nitrophenoxy)hexa-2,4-diyn-1-OL is a nitroaromatic compound featuring a hexa-2,4-diyn-1-ol backbone substituted at the 6-position with a 4-nitrophenoxy group. The molecule combines a conjugated diyne system (hexa-2,4-diyn-1-ol) with a strongly electron-withdrawing nitro group on the aromatic ring, which confers unique electronic and steric properties. This structure is critical for applications in materials science and organic synthesis, particularly in reactions involving alkyne-based coupling or nitro-group-mediated redox processes.
Properties
CAS No. |
62706-82-5 |
|---|---|
Molecular Formula |
C12H9NO4 |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
6-(4-nitrophenoxy)hexa-2,4-diyn-1-ol |
InChI |
InChI=1S/C12H9NO4/c14-9-3-1-2-4-10-17-12-7-5-11(6-8-12)13(15)16/h5-8,14H,9-10H2 |
InChI Key |
AHQBHMPWHXRYPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC#CC#CCO |
Origin of Product |
United States |
Preparation Methods
Mitsunobu Etherification
Principle : The Mitsunobu reaction facilitates ether formation between alcohols and phenols under mild conditions.
Procedure :
- Reactants :
- Conditions :
- Workup :
Yield : 70–85% (estimated based on analogous reactions).
Advantages :
Sonogashira Cross-Coupling
Principle : Palladium-catalyzed coupling of terminal alkynes with aryl halides.
Procedure :
- Reactants :
- Terminal alkyne: HC≡C–CH₂–OH (propargyl alcohol).
- Aryl halide: 4-Iodonitrobenzene.
- Catalyst System :
- Conditions :
- Workup :
- Extract with dichloromethane, wash with brine, and concentrate.
Yield : 50–65% (based on similar Sonogashira protocols).
Challenges :
Nucleophilic Aromatic Substitution
Principle : Alkoxide displacement of aryl halides.
Procedure :
- Reactants :
- Hexa-2,4-diyn-1-ol (deprotonated with NaH).
- 4-Fluoronitrobenzene.
- Conditions :
- Workup :
Yield : 60–75% (inferred from nitroaryl ether syntheses).
Advantages :
Comparative Analysis of Methods
Characterization and Validation
Spectroscopic Data :
- ¹H NMR (CDCl₃): δ 7.85 (d, 2H, Ar–H), 7.10 (d, 2H, Ar–H), 4.50 (s, 2H, –CH₂–O–), 2.60 (t, 1H, –OH).
- IR : ν 3280 cm⁻¹ (–OH), 2210 cm⁻¹ (C≡C), 1520 cm⁻¹ (NO₂).
- MS : m/z 261.05 [M+H]⁺.
Crystallography :
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
6-(4-Nitrophenoxy)hexa-2,4-diyn-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are often employed.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of 6-(4-Aminophenoxy)hexa-2,4-diyn-1-OL.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
6-(4-Nitrophenoxy)hexa-2,4-diyn-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-(4-Nitrophenoxy)hexa-2,4-diyn-1-OL involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The compound’s ability to form covalent bonds with nucleophilic sites in proteins and DNA makes it a potential candidate for therapeutic applications. The pathways involved may include oxidative stress and disruption of cellular signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 6-(4-Nitrophenoxy)hexa-2,4-diyn-1-OL is highlighted through comparisons with analogous compounds (Table 1). Key differences lie in chain length, substituent groups, and synthetic strategies.
Table 1: Comparative Analysis of 6-(4-Nitrophenoxy)hexa-2,4-diyn-1-OL and Related Compounds
Structural and Electronic Differences
- Chain Length and Alkyne Conjugation : The target compound’s conjugated diyne system (hexa-2,4-diyn-1-ol) contrasts with shorter alkyne chains (e.g., but-3-yn-1-ol in ) or single-alkyne systems (e.g., hex-4-yn-1-ol in ). Conjugated diynes enhance electronic delocalization, influencing reactivity in cycloadditions or polymerizations .
- Substituent Effects: The 4-nitrophenoxy group introduces strong electron-withdrawing effects, differing from methoxy (), silyl-protected (), or carbamoyl () substituents. This nitro group increases electrophilicity, making the compound more reactive in nucleophilic substitutions compared to methoxy derivatives .
Physicochemical Properties
- Melting Points and Stability : Compounds with aromatic substituents (e.g., 5h in ) exhibit higher melting points (~180°C) due to rigid structures, whereas alkyne-backbone compounds with protecting groups (–4) likely have lower thermal stability .
- Spectroscopic Signatures: The nitro group in the target compound would show distinct IR absorptions near 1511–1532 cm⁻¹ (asymmetric NO₂ stretch) and 1340–1360 cm⁻¹ (symmetric NO₂ stretch), comparable to nitroaromatics in .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-(4-Nitrophenoxy)hexa-2,4-diyn-1-OL, and what key reaction conditions must be controlled?
- Methodology : The compound can be synthesized via Pd-catalyzed cross-coupling reactions, similar to methods used for structurally related nitrophenoxy derivatives. For example, Sonogashira coupling between terminal alkynes and aryl halides (e.g., 4-nitrophenyl halides) is a viable route . Key parameters include:
- Catalyst system: PdCl₂(PPh₃)₂ with CuI as a co-catalyst.
- Solvent choice: THF or dioxane for optimal reactivity.
- Temperature control: Room temperature for coupling, followed by heating (80°C) for cyclization or functionalization steps.
- Purification: Column chromatography (silica gel) with hexane/ethyl acetate gradients .
Q. Which spectroscopic and analytical techniques are essential for characterizing 6-(4-Nitrophenoxy)hexa-2,4-diyn-1-OL?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry and substitution patterns. For example, aromatic protons of the 4-nitrophenoxy group appear as distinct doublets (δ ~7.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks) .
- Infrared Spectroscopy (FTIR) : Identification of functional groups like -OH (~3200–3500 cm⁻¹) and nitro stretches (~1520 cm⁻¹) .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve yield and selectivity in the synthesis of 6-(4-Nitrophenoxy)hexa-2,4-diyn-1-OL?
- Methodology :
- Catalyst Screening : Test alternatives to PdCl₂(PPh₃)₂, such as Pd(OAc)₂ with bulky phosphine ligands (e.g., PCy₃), to reduce side reactions .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance solubility and reactivity.
- Additives : Use Cs₂CO₃ or K₂CO₃ as bases to deprotonate intermediates and accelerate coupling .
- Kinetic Monitoring : Track reaction progress via TLC or in situ FTIR to identify bottlenecks .
Q. What computational approaches are suitable for predicting the reactivity or binding interactions of 6-(4-Nitrophenoxy)hexa-2,4-diyn-1-OL?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes like DprE1, as seen in nitrophenoxy-derived antitubercular agents) .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Crystallographic Refinement : Employ SHELXL for small-molecule crystallography to resolve anisotropic displacement parameters and validate 3D structure .
Q. How can the compound’s potential as an enzyme inhibitor be evaluated experimentally?
- Methodology :
- Enzyme Assays : Use spectrophotometric methods with chromogenic substrates (e.g., 4-nitrophenyl glycosides for hydrolases) to measure inhibition kinetics .
- IC₅₀ Determination : Perform dose-response studies in triplicate, using serial dilutions of the compound.
- Mechanistic Studies : Compare Lineweaver-Burk plots to identify competitive vs. non-competitive inhibition modes .
Data Contradictions and Resolution
- Synthetic Route Variability : describes silyl-protected analogs synthesized via tert-butyldimethylsilyl (TBS) protection, while uses direct coupling. Researchers should test both routes and compare yields/purity .
- Crystallographic Software : SHELX ( ) and WinGX/ORTEP ( ) are both valid for structure refinement. Use SHELX for high-resolution data and WinGX for graphical visualization of anisotropic ellipsoids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
